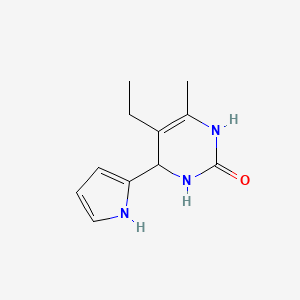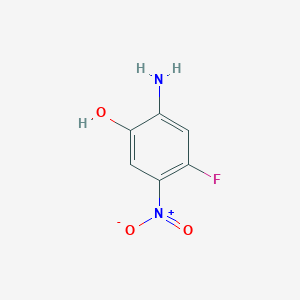
1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)-
Übersicht
Beschreibung
1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)-, also known as glycidyl ether of 1,2-propanediol, is a versatile organic compound. It is characterized by the presence of both a diol and an epoxide group, making it a valuable intermediate in various chemical processes. This compound is widely used in the synthesis of polymers, resins, and as a stabilizer in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)- can be synthesized through the reaction of 1,2-propanediol with epichlorohydrin. The reaction typically involves the use of a base catalyst such as sodium hydroxide to facilitate the formation of the glycidyl ether. The reaction conditions include maintaining a temperature range of 50-70°C and a controlled pH environment to ensure optimal yield.
Industrial Production Methods
Industrial production of 1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)- often involves the continuous process of reacting 1,2-propanediol with epichlorohydrin in the presence of a base catalyst. The process is designed to maximize efficiency and yield while minimizing by-products. The product is then purified through distillation and other separation techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions, often in the presence of a catalyst to enhance reaction rates.
Major Products Formed
Oxidation: Formation of diols and other oxygenated compounds.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of polymers and resins.
Biology: Employed in the preparation of biologically active compounds and as a stabilizer in biochemical assays.
Medicine: Utilized in the formulation of pharmaceuticals and as a stabilizer in drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)- involves its ability to undergo various chemical reactions due to the presence of both diol and epoxide groups. The epoxide group is highly reactive and can participate in ring-opening reactions, leading to the formation of various derivatives. The diol group provides additional sites for chemical modification, making the compound highly versatile in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Propanediol (Propylene Glycol): Similar in structure but lacks the epoxide group, making it less reactive in certain chemical processes.
1,3-Propanediol: Differs in the position of the hydroxyl groups, leading to different chemical properties and applications.
Glycerol (1,2,3-Propanetriol): Contains an additional hydroxyl group, making it more hydrophilic and suitable for different applications.
Uniqueness
1,2-Propanediol, 2(or 3)-(oxiranylmethoxy)- is unique due to the presence of both diol and epoxide groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring both stability and reactivity.
Eigenschaften
IUPAC Name |
3-(oxiran-2-ylmethoxy)propane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c7-1-5(8)2-9-3-6-4-10-6/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXHRHWRRACBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954291 | |
| Record name | 3-[(Oxiran-2-yl)methoxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32555-29-6 | |
| Record name | (2,3-Epoxypropoxy)propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032555296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(Oxiran-2-yl)methoxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,3-epoxypropoxy)propanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


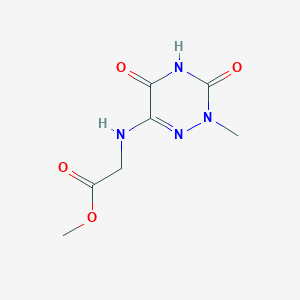
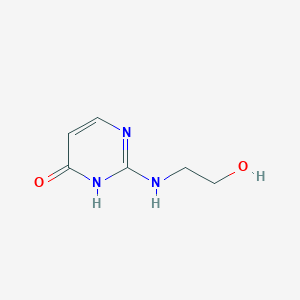
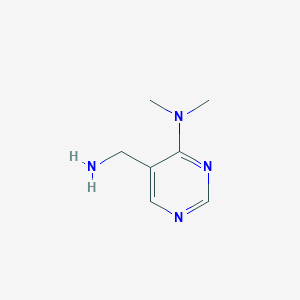
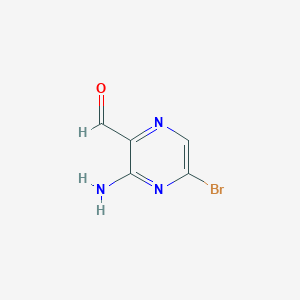

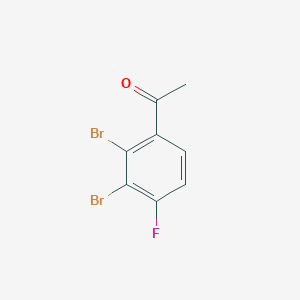

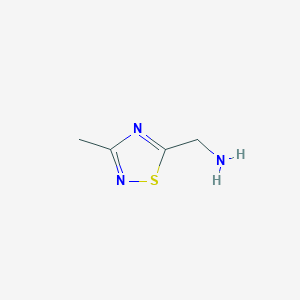
![5-Methylbenzo[c][1,2,5]oxadiazol-4-ol](/img/structure/B13105694.png)
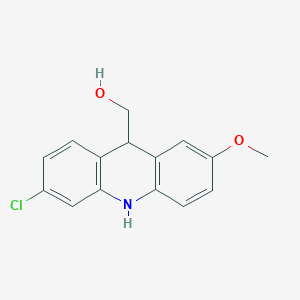
![[2-(2-{[2-(1h-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B13105703.png)
